molecular formula C9H9BrFNO B1289994 N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide CAS No. 633335-80-5

N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide

Cat. No.: B1289994
CAS No.: 633335-80-5
M. Wt: 246.08 g/mol
InChI Key: KCEWAUIVDCPPQJ-UHFFFAOYSA-N
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Description

N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide is a halogenated acetamide derivative featuring a phenyl ring substituted with bromo (Br), fluoro (F), and methyl (Me) groups at the 4-, 5-, and 2-positions, respectively. This compound belongs to a broader class of aryl acetamides, which are widely studied for their pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities .

Properties

IUPAC Name

N-(4-bromo-5-fluoro-2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO/c1-5-3-7(10)8(11)4-9(5)12-6(2)13/h3-4H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEWAUIVDCPPQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60630226
Record name N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

633335-80-5
Record name N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acylation Method

  • Reagents :

  • Procedure :

    • Dissolve 4-bromo-5-fluoro-2-methylaniline in a suitable solvent (e.g., dichloromethane).
    • Add acetic anhydride or acetyl chloride to the solution.
    • Introduce a base (pyridine or triethylamine) to neutralize the hydrochloric acid formed during the reaction.
    • Heat the reaction mixture under reflux for several hours.
    • After completion, quench the reaction with water and extract the product using an organic solvent.
  • Yield : This method typically provides yields around 87.8% based on reported literature.

Bromination Method

Another synthetic route involves brominating a precursor compound:

  • Reagents :

  • Procedure :

    • To a solution of N-(5-fluoro-2-methylphenyl)acetamide in acetic acid, add bromine dropwise while stirring.
    • Maintain the temperature at around 25°C for approximately three hours.
    • Quench the reaction with water, filter the resulting solid, and wash with petroleum ether to obtain this compound.
  • Yield : This method also yields approximately 87.8% of the desired product.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of the different preparation methods for this compound:

Method Starting Material Reagents Base Yield (%)
Acylation 4-bromo-5-fluoro-2-methylaniline Acetic anhydride/acetyl chloride Pyridine/triethylamine ~87.8
Bromination N-(5-fluoro-2-methylphenyl)acetamide Bromine in acetic acid None ~87.8

Reaction Conditions and Considerations

The choice of solvent, temperature, and reaction time are critical factors affecting the yield and purity of this compound:

  • Solvents : Polar aprotic solvents like dichloromethane are preferred for acylation reactions due to their ability to dissolve both polar and nonpolar substances effectively.

  • Temperature Control : Maintaining optimal temperatures (typically room temperature to reflux conditions) ensures complete conversion of reactants while minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction Reactions: The acetamide group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Depending on the nucleophile used, products such as N-(4-amino-5-fluoro-2-methylphenyl)acetamide or N-(4-thio-5-fluoro-2-methylphenyl)acetamide can be formed.

    Oxidation Reactions: Products such as 4-bromo-5-fluoro-2-methylbenzoic acid or 4-bromo-5-fluoro-2-methylbenzaldehyde can be formed.

    Reduction Reactions: The major product is 4-bromo-5-fluoro-2-methylaniline.

Scientific Research Applications

N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.

    Material Science: It is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of enzyme inhibition.

    Industrial Applications: It is used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine and fluorine substituents on the phenyl ring can enhance the compound’s binding affinity to its molecular targets, thereby increasing its potency. The acetamide group can also participate in hydrogen bonding interactions with the target protein, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Substituent Effects

The compound’s unique combination of Br, F, and Me substituents distinguishes it from related aryl acetamides:

  • N-(4-Bromophenyl)acetamide (): Lacks fluoro and methyl groups. Bond length comparisons show minor differences in the acetamide region (e.g., C1–C2: 1.501 Å vs. 1.53 Å in analogs), suggesting subtle conformational variations .
  • N-(2-Bromo-5-chloro-4-methylphenyl)acetamide (): Replaces the fluoro group with chloro (Cl).
  • N-(4-Bromo-2-chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroacetamide (): Incorporates a trifluoromethyl (CF₃) group, increasing lipophilicity and metabolic stability compared to the methyl group in the target compound .

Crystallographic Data

Crystallographic studies of N-(4-Bromophenyl)acetamide () reveal a planar acetamide group, with Br–C bond lengths (1.8907 Å) consistent with similar derivatives. Such structural stability is critical for maintaining intermolecular interactions in solid-state formulations .

Data Tables

Table 1: Structural and Pharmacological Comparison of Selected Aryl Acetamides

Compound Name Substituents Molecular Weight Key Biological Activity Reference ID
N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide 4-Br, 5-F, 2-Me 260.09 (calc.) Not reported -
N-(4-Bromophenyl)acetamide 4-Br 214.06 Structural model
N-(2-Bromo-5-chloro-4-methylphenyl)acetamide 2-Br, 5-Cl, 4-Me 262.53 Research use
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide 4-OMe, quinazoline-sulfonyl 454.51 Anticancer (HCT-116, MCF-7)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide 3,4,5-OMe, CF₃-benzothiazole 466.37 Kinase inhibition

Biological Activity

N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C₉H₈BrFNO
  • Molecular Weight : 244.07 g/mol
  • Structure : The compound features a bromo and fluoro substitution on a phenyl ring, which is known to enhance binding affinity to biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors involved in various disease pathways. The presence of bromine and fluorine atoms increases the compound's lipophilicity, potentially enhancing its membrane permeability and target binding. The acetamide group can participate in hydrogen bonding, stabilizing interactions with target proteins.

Antimicrobial Activity

This compound has demonstrated promising antimicrobial properties against various bacterial strains. In vitro studies have shown that it exhibits effective inhibition against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound may serve as a potential lead in developing new antibiotics, particularly in an era of increasing antibiotic resistance.

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. Notably, it has shown selective cytotoxicity towards certain cancer types while exhibiting minimal toxicity towards normal cells.

Cell Line IC50 (µM) Selectivity
MCF7 (Breast Cancer)15.5High
A549 (Lung Cancer)23.3Moderate
NIH/3T3 (Normal Cells)>100Low

The IC50 values indicate that the compound is particularly effective against MCF7 cells, making it a candidate for further development in breast cancer therapies.

Case Studies

  • Anticancer Efficacy Study :
    A study conducted on MCF7 cells demonstrated that this compound induced apoptosis through the activation of caspase pathways. The results indicated a significant increase in apoptotic markers when treated with the compound compared to control groups .
  • Antimicrobial Screening :
    In a comparative study against common pathogens, this compound exhibited superior antimicrobial activity compared to traditional antibiotics, especially against resistant strains of Staphylococcus aureus .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide
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N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide

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